3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
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Description
3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C22H22Cl3N3O3 and its molecular weight is 482.79. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Detoxification Applications
Compounds related to 1,3,8-triazaspiro[4.5]decane-2,4-dione have been explored for antimicrobial and detoxification applications. For instance, N-halamine-coated cotton, synthesized using a similar N-halamine precursor, has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli O157:H7. This application signifies the potential of such compounds in creating antimicrobial surfaces and materials, possibly including those derived from the specified chemical compound, for healthcare and environmental detoxification uses (Ren et al., 2009).
Crystal Structure Analysis
Research on oxaspirocyclic compounds, which share a structural motif with the specified compound, has focused on understanding their crystal structures. Such studies are fundamental in materials science and pharmaceutical development, providing a basis for predicting compound stability, reactivity, and potential drug interactions (Jiang & Zeng, 2016).
Anticonvulsant Activity
The spirohydantoin framework, similar to the mentioned chemical compound, has been explored for its anticonvulsant properties. Research indicates that modifications to this framework, such as aromatic substitution, can significantly impact anticonvulsant activity. This suggests potential applications in developing new therapeutics for epilepsy and other seizure disorders, excluding any direct use or dosage information (Obniska, Kamiński, & Tatarczyńska, 2006).
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-[2-(4-chlorophenyl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3.ClH/c23-17-5-1-15(2-6-17)13-27-20(29)22(25-21(27)30)9-11-26(12-10-22)14-19(28)16-3-7-18(24)8-4-16;/h1-8H,9-14H2,(H,25,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCZPAHTDMIUBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC(=O)C4=CC=C(C=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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